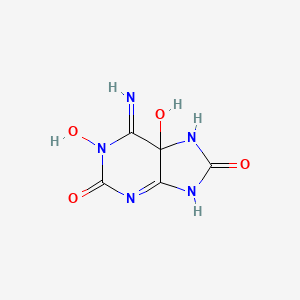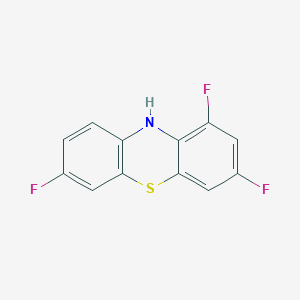
1,3,7-Trifluoro-10H-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,7-Trifluoro-10H-phenothiazine is a heterocyclic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethyl group at positions 1, 3, and 7 of the phenothiazine ring enhances its chemical stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,7-Trifluoro-10H-phenothiazine can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzenethiols with O-halonitrobenzenes, followed by oxidation using 30% hydrogen peroxide in glacial acetic acid to yield the desired compound . Another method involves the acylation of phenothiazine with acyl chlorides in toluene, followed by Friedel-Crafts acylation with acyl chloride in the presence of aluminum chloride in carbon disulfide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,7-Trifluoro-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed to modify the functional groups on the phenothiazine ring.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in glacial acetic acid is commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation reactions often use halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfone derivatives of this compound.
Reduction: Reduced phenothiazine derivatives with modified functional groups.
Substitution: Halogenated phenothiazine compounds.
Applications De Recherche Scientifique
1,3,7-Trifluoro-10H-phenothiazine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3,7-Trifluoro-10H-phenothiazine involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
1,3,7-Trifluoro-10H-phenothiazine can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: Known for its neuroleptic properties and used in the treatment of psychotic disorders.
Promethazine: Used as an antihistamine and antiemetic.
Fluphenazine: Another neuroleptic agent with similar properties to chlorpromazine.
The uniqueness of this compound lies in its trifluoromethyl groups, which enhance its chemical stability and biological activity compared to other phenothiazine derivatives.
Propriétés
Numéro CAS |
823802-14-8 |
|---|---|
Formule moléculaire |
C12H6F3NS |
Poids moléculaire |
253.24 g/mol |
Nom IUPAC |
1,3,7-trifluoro-10H-phenothiazine |
InChI |
InChI=1S/C12H6F3NS/c13-6-1-2-9-10(4-6)17-11-5-7(14)3-8(15)12(11)16-9/h1-5,16H |
Clé InChI |
RDZWWEMKUPXOSC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)SC3=CC(=CC(=C3N2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Buten-2-one, 1-[(R)-(4-methylphenyl)sulfinyl]-](/img/structure/B14231887.png)
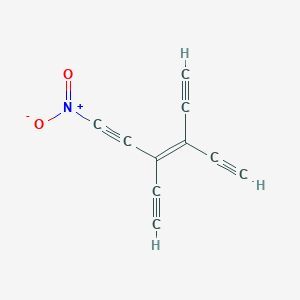
![4-[1,3-Bis[(1-butylpyridin-1-ium-4-yl)sulfanyl]propan-2-ylsulfanyl]-1-butylpyridin-1-ium;triiodide](/img/structure/B14231892.png)
![1,1'-(1,4-Phenylene)bis{3-[tri(propan-2-yl)silyl]prop-2-yn-1-one}](/img/structure/B14231906.png)
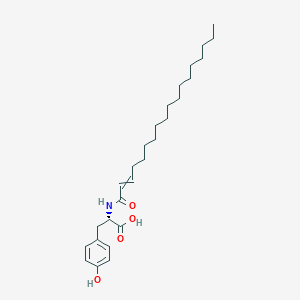


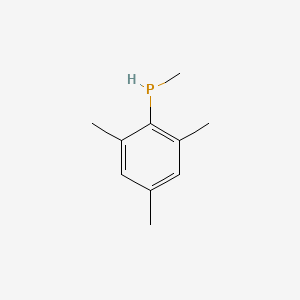
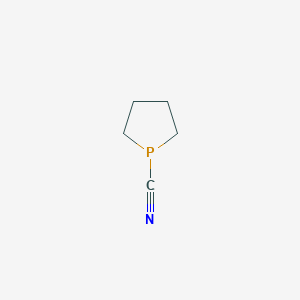
![(13R)-5-fluoro-13-methyl-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene](/img/structure/B14231943.png)
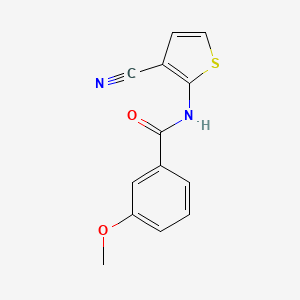

![4-Chloro-6-[(2,6-dimethylanilino)methylidene]-2-{(E)-[(2,6-dimethylphenyl)imino]methyl}cyclohexa-2,4-dien-1-one](/img/structure/B14231955.png)
